

Unveiling the Molecular Architecture of Aspergillumarin B: A Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspergillumarin B*

Cat. No.: *B15600655*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data crucial for the structure elucidation of **Aspergillumarin B**, a bioactive secondary metabolite. The information presented herein is compiled from various studies that have isolated and characterized this natural product, offering a comprehensive resource for its identification and further investigation.

Aspergillumarin B is a dihydroisocoumarin derivative, a class of compounds known for their diverse biological activities. Its molecular structure was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic characteristics of **Aspergillumarin B** are summarized below. This data serves as a reference for the identification of the compound.

Property	Data
Molecular Formula	C ₁₄ H ₁₈ O ₄
Molecular Weight	250.1205 g/mol
Appearance	Colorless oil
Optical Rotation	[α] _D ²⁵ -25.0 (c 0.1, MeOH)
UV (MeOH) λ_{\max} (log ϵ)	245 (4.12), 310 (3.58) nm
IR (KBr) ν_{\max}	3400, 2925, 1680, 1610, 1460, 1250 cm ⁻¹
HR-ESI-MS	m/z 251.1283 [M+H] ⁺ (calcd. for C ₁₄ H ₁₉ O ₄ , 251.1283)

Nuclear Magnetic Resonance (NMR) Data

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental for the structural confirmation of **Aspergillumarin B**. The following tables present the detailed chemical shifts and coupling constants, typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD).

¹H NMR Spectroscopic Data

Position	δ_H (ppm)	Multiplicity	J (Hz)
3	4.45	m	16.0, 3.5
4a	2.95	dd	
4b	3.05	dd	
5	7.05	d	8.0
6	7.45	t	8.0
7	6.80	d	8.0
1'a	1.80	m	
1'b	1.95	m	
2'a	1.55	m	
2'b	1.65	m	
3'a	1.40	m	
3'b	1.50	m	
4'	3.85	m	
5'	1.25	d	6.0
8-OH	11.05	s	

¹³C NMR Spectroscopic Data

Position	δ_C (ppm)
1	165.5
3	78.0
4	35.0
4a	138.0
5	118.0
6	136.5
7	116.0
8	162.0
8a	108.0
1'	35.5
2'	25.0
3'	38.0
4'	68.0
5'	23.5

Experimental Protocols

The methodologies outlined below are representative of the procedures used for the isolation and spectroscopic analysis of **Aspergillumarin B**.

Isolation and Purification

- Fermentation: The producing fungal strain, typically a marine-derived *Aspergillus* or *Penicillium* species, is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for several weeks.
- Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate.

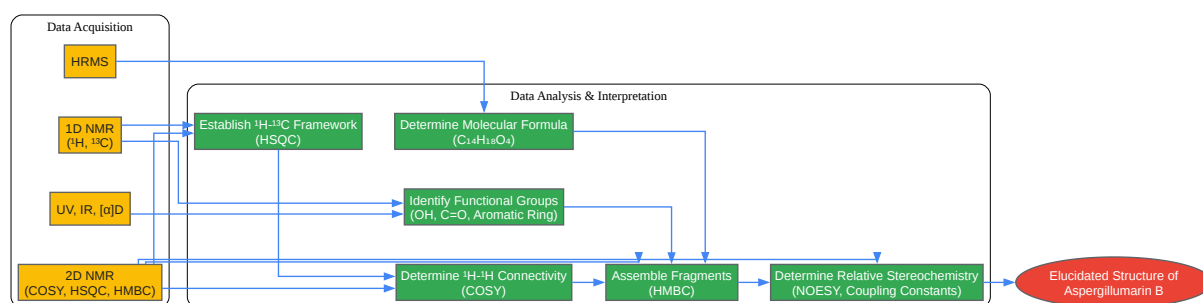
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
 - Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., hexane-ethyl acetate).
 - Sephadex LH-20 Column Chromatography: Fractions are further purified to remove pigments and other impurities.
 - High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase HPLC column (e.g., C18) with a suitable solvent system (e.g., methanol-water).

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , COSY, HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in a suitable solvent (e.g., methanol) to identify characteristic chromophores.
- IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer with the sample prepared as a KBr pellet or a thin film.
- Optical Rotation: The specific rotation is measured using a polarimeter with a sodium D line at a specific temperature and concentration.

Structure Elucidation Workflow

The logical process for elucidating the structure of **Aspergillumarin B** from its spectroscopic data is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Workflow for the structure elucidation of **Aspergillumarin B**.

This comprehensive guide serves as a foundational resource for the identification and further study of **Aspergillumarin B**. The detailed spectroscopic data and experimental protocols provided will aid researchers in the fields of natural product chemistry, drug discovery, and metabolomics.

- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Aspergillumarin B: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600655#spectroscopic-data-of-aspergillumarin-b-for-structure-elucidation\]](https://www.benchchem.com/product/b15600655#spectroscopic-data-of-aspergillumarin-b-for-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com